molecular formula C28H32O6 B612267 FLLL32

FLLL32

Numéro de catalogue: B612267
Poids moléculaire: 464.5 g/mol
Clé InChI: NQDROBVIYYEMDQ-WFYKWJGLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FLLL32 is a cell-permeable analog of curcumin that inhibits JAK2-mediated phosphorylation of STAT3 on Tyr705 in cancer cells (IC50 = ~5 µM). It blocks signaling from IFN-α or IL-6 through JAK2/STAT3 and induces apoptosis in several types of cancer cells. This compound does not interfere with IFN-γ-induced STAT1 signaling and does not adversely affect the function or viability of immune cells. Through its effects on JAK2/STAT3 signaling, this compound enhances the chemo- and radiosensitivity of cancer cells.
This compound, a novel curcumin analogue, is a potent STAT3 inhibitor. This compound specifically reduced STAT3 phosphorylation at Tyr705 (pSTAT3) and induced apoptosis at micromolar amounts in human melanoma cell lines and primary melanoma cultures. This compound promoted loss of cell proliferation at lower concentrations than curcumin leading to caspase-3- dependent apoptosis. This compound may have potential for targeting multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cells expressing constitutive STAT3 signaling.

Applications De Recherche Scientifique

Traitement du cancer de la bouche

FLLL32 a été trouvé pour déclencher la mort cellulaire apoptotique médiée par la caspase dans les cellules de cancer de la bouche humaine {svg_1}. Il inhibe la viabilité cellulaire du cancer de la bouche et augmente la proportion de cellules en phase G2/M {svg_2}. This compound augmente également l'expression de la caspase-3 clivée et de l'hème oxygénase-1 (HO-1), et active des protéines telles que la caspase-8, la caspase-9, la caspase-3, la PARP et les protéines kinases activées en aval des mitogènes (MAPK) dans les mécanismes moléculaires liés à l'apoptose {svg_3}. Il induit l'apoptose des cellules de cancer de la bouche via la voie de signalisation p38 MAPK {svg_4}.

Traitement de l'ostéosarcome

Il a été démontré que this compound diminuait l'activité et l'expression de la liaison de l'ADN de STAT3 et induisait l'apoptose dans les lignées cellulaires d'ostéosarcome {svg_5}. Il favorise la perte de la prolifération cellulaire conduisant à l'apoptose dépendante de la caspase-3, comme en témoigne le clivage de la PARP et l'augmentation de l'activité de la caspase 3/7 {svg_6}. Cela peut être inhibé par un traitement avec l'inhibiteur pan-caspase Z-VAD-FMK {svg_7}.

Traitement du mélanome

This compound a été trouvé pour inhiber la croissance des cellules de mélanome et induire l'apoptose des cellules cancéreuses {svg_8}.

Traitement du cancer du côlon

This compound non seulement favorise l'apoptose des cellules de cancer du côlon, mais active également une réponse immunitaire aux cellules cancéreuses tolérantes au système immunitaire {svg_9}.

Analyse Biochimique

Biochemical Properties

FLLL32 plays a significant role in biochemical reactions by specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and is involved in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . This compound inhibits STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes such as vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This inhibition results in the induction of apoptosis in cancer cells.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, melanoma, and oral cancer cells . It reduces STAT3 phosphorylation and decreases the expression of STAT3 target genes, leading to caspase-dependent apoptosis . In melanoma cells, this compound specifically reduces STAT3 phosphorylation at Tyr705 and induces apoptosis at micromolar concentrations . Additionally, this compound does not adversely affect the function or viability of immune cells from normal donors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting STAT3 phosphorylation and DNA binding activity . This inhibition leads to the downregulation of STAT3 target genes and the induction of apoptosis through the caspase pathway . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . The compound’s ability to inhibit STAT3 function and expression is partly mediated through the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound decreases STAT3 DNA binding and promotes loss of cell proliferation at lower concentrations than curcumin . The compound induces caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . These effects are observed within 12-24 hours of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that significant increases in caspase 3/7 activity occur at 7.5 μM of this compound compared to curcumin at 10 μM . The compound exhibits dose-dependent antiparasitic activity against various Babesia species and Theileria equi . Additionally, this compound has been shown to ameliorate intestinal injury in a necrotizing enterocolitis model .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate apoptosis and cell proliferation. The compound activates the p38 MAPK signaling pathway, leading to the induction of caspase-dependent apoptosis . This compound also affects the expression of heme oxygenase-1 (HO-1) and other apoptosis-related proteins . These metabolic pathways contribute to the compound’s antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound efficiently inhibits STAT3 phosphorylation and DNA binding activity in multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cell lines . This compound selectively inhibits the induction of STAT3 phosphorylation by interleukin-6 but not STAT1 phosphorylation by interferon-gamma .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it inhibits STAT3 phosphorylation and DNA binding activity . The compound’s ability to translocate to the nucleus and regulate gene expression is crucial for its antitumor activity. This compound’s localization and activity are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Activité Biologique

FLLL32, a synthetic analog of curcumin, has garnered significant attention in the field of cancer research due to its potent biological activity, particularly its ability to inhibit the STAT3 signaling pathway. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, effects on different cancer cell lines, and potential therapeutic applications.

This compound primarily exerts its biological effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is frequently activated in various cancers and is associated with tumor growth and survival. This compound has been shown to:

  • Decrease STAT3 DNA Binding : this compound reduces the binding affinity of STAT3 to DNA, thereby inhibiting its transcriptional activity .
  • Induce Apoptosis : The compound promotes apoptosis in cancer cells via caspase-dependent pathways. This is evidenced by increased levels of cleaved PARP and caspase-3 following treatment with this compound .
  • Downregulate Oncogenic Factors : Treatment with this compound leads to decreased expression of several STAT3 target genes, including survivin, Bcl-xL, and cyclin D1, contributing to reduced cell proliferation and enhanced apoptosis .

Efficacy Against Cancer Cell Lines

This compound has demonstrated efficacy in various cancer types, including:

  • Osteosarcoma (OSA) : In studies involving canine and human OSA cell lines, this compound was found to significantly inhibit cell proliferation and induce apoptosis more effectively than curcumin and other STAT3 inhibitors like Stattic and S3I-201 .
  • Colorectal Cancer : this compound inhibited cell viability in colorectal cancer stem-like cells by targeting the STAT3 pathway. It suppressed tumorsphere formation and induced apoptosis in these cells .
  • Rhabdomyosarcoma : Research showed that this compound inhibited growth in rhabdomyosarcoma cells by blocking IL-6-induced STAT3 phosphorylation, leading to reduced cell viability .
  • Melanoma : Studies indicated that this compound induces apoptosis in melanoma cells through similar mechanisms involving STAT3 inhibition .

Antiparasitic Activity

Recent studies have also uncovered the antiparasitic properties of this compound against various Babesia species. In vitro assays demonstrated that this compound significantly inhibited the growth of Babesia bovis and other related pathogens in a dose-dependent manner. The compound's IC50 value against B. bovis was determined to be 9.57 μM . This expands the potential therapeutic applications of this compound beyond oncology.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Osteosarcoma : A study involving OSA cell lines revealed that treatment with 10 μM this compound resulted in a significant reduction in cell viability (by approximately 70%) compared to untreated controls. The study also noted increased apoptosis markers such as cleaved caspase-3 .
  • Colorectal Cancer Stem Cells : In a mouse model, administration of this compound resulted in a marked decrease in tumor growth derived from ALDH+/CD133+ colorectal cancer stem cells, demonstrating its potential as a therapeutic agent in targeting cancer stem cells .

Summary of Research Findings

Cancer Type Mechanism Key Findings
OsteosarcomaInhibition of STAT3Significant reduction in cell viability; induction of apoptosis
Colorectal CancerTargeting cancer stem cellsSuppressed tumorsphere formation; induced apoptosis
RhabdomyosarcomaBlocking IL-6 induced STAT3Reduced cell proliferation; increased apoptosis markers
MelanomaInduction of apoptosisEffective at inducing cell death through STAT3 inhibition
BabesiosisAntiparasitic activitySignificant growth inhibition of Babesia species

Propriétés

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDROBVIYYEMDQ-WFYKWJGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.